![molecular formula C20H24O B3314549 4-Tert-butyl-4'-isopropylbenzophenone CAS No. 951887-09-5](/img/structure/B3314549.png)
4-Tert-butyl-4'-isopropylbenzophenone
Overview
Description
4-Tert-butyl-4'-isopropylbenzophenone (TBIPB) is a synthetic organic compound used as a raw material in the production of a wide range of pharmaceuticals, cosmetics, and other materials. It is a colorless, crystalline solid with a faint odor and is soluble in many organic solvents. TBIPB is a component of several commercial products, including certain sunscreen formulations, antifungal creams, and plasticizers. TBIPB is also used in the synthesis of various organic compounds, such as dyes, fragrances, and photolabile compounds.
Scientific Research Applications
4-Tert-butyl-4'-isopropylbenzophenone has been studied for its potential use in scientific research and development. It has been used as a photolabile protecting group for peptides, carbohydrates, and nucleotides, allowing for the selective protection of functional groups and the release of the protected compounds upon exposure to light. Additionally, 4-Tert-butyl-4'-isopropylbenzophenone has been used in the synthesis of various organic compounds, such as dyes, fragrances, and photolabile compounds.
Mechanism of Action
Target of Action
This compound is a derivative of benzophenone, which is often used in the production of resins and other polymers .
Mode of Action
It’s known that benzophenone derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Benzophenone derivatives are known to be involved in the synthesis of various polymers, suggesting they may influence related biochemical pathways .
Result of Action
Given its structural similarity to benzophenone, it may share some of its properties, such as the ability to absorb ultraviolet light, which is why benzophenone is commonly used in sunscreens .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Tert-butyl-4'-isopropylbenzophenone in laboratory experiments is its ability to selectively protect and release functional groups in organic compounds. This allows for the precise control of the synthesis of various organic compounds. The main limitation of using 4-Tert-butyl-4'-isopropylbenzophenone is that it is sensitive to light, which can limit its use in certain applications.
Future Directions
There are several potential future directions for the use of 4-Tert-butyl-4'-isopropylbenzophenone. One potential direction is the use of 4-Tert-butyl-4'-isopropylbenzophenone in the synthesis of novel organic compounds. Additionally, 4-Tert-butyl-4'-isopropylbenzophenone could be used in the synthesis of photolabile compounds for use in drug delivery systems. Finally, 4-Tert-butyl-4'-isopropylbenzophenone could be used in the synthesis of photolabile compounds for use in photochemistry.
properties
IUPAC Name |
(4-tert-butylphenyl)-(4-propan-2-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O/c1-14(2)15-6-8-16(9-7-15)19(21)17-10-12-18(13-11-17)20(3,4)5/h6-14H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHDDAJEUHTJSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174948 | |
Record name | [4-(1,1-Dimethylethyl)phenyl][4-(1-methylethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-4'-isopropylbenzophenone | |
CAS RN |
951887-09-5 | |
Record name | [4-(1,1-Dimethylethyl)phenyl][4-(1-methylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,1-Dimethylethyl)phenyl][4-(1-methylethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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